molecular formula C22H23N3O5S B2554386 3,4-dimethoxy-N-(4-{[(4-methoxy-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide CAS No. 1005308-40-6

3,4-dimethoxy-N-(4-{[(4-methoxy-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Cat. No.: B2554386
CAS No.: 1005308-40-6
M. Wt: 441.5
InChI Key: BVANXRZFKOVZDU-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(4-{[(4-methoxy-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a structurally complex small molecule characterized by:

  • A 1,3-thiazole ring linked to the benzamide via an amide bond, a common scaffold in bioactive compounds due to its metabolic stability and hydrogen-bonding capacity.
  • A carbamoylmethyl side chain attached to the thiazole, terminating in a 4-methoxy-3-methylphenyl group, introducing steric bulk and additional hydrogen-bonding sites.

This compound’s design leverages substitutions known to modulate pharmacokinetic properties (e.g., methoxy groups for solubility) and biological targeting (e.g., thiazole for kinase or enzyme interactions) .

Properties

IUPAC Name

3,4-dimethoxy-N-[4-[2-(4-methoxy-3-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-13-9-15(6-8-17(13)28-2)23-20(26)11-16-12-31-22(24-16)25-21(27)14-5-7-18(29-3)19(10-14)30-4/h5-10,12H,11H2,1-4H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVANXRZFKOVZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(4-{[(4-methoxy-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(4-{[(4-methoxy-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Biological Activities

Research has shown that compounds similar to 3,4-dimethoxy-N-(4-{[(4-methoxy-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide exhibit various biological activities:

  • Antibacterial Activity : Studies indicate that derivatives containing thiazole rings demonstrate significant antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus .
  • Antifungal Activity : The compound has also been screened for antifungal activity against species like Aspergillus niger and Apergillus oryzae, showing promising results at low concentrations .
  • Anticancer Potential : Thiazole derivatives have been explored for their cytotoxic effects on cancer cell lines, including prostate cancer and melanoma . The structural modifications in compounds similar to this benzamide may enhance their efficacy against tumor cells.

Case Study 1: Antimicrobial Activity Evaluation

A study conducted by Prajapati et al. synthesized various thiazole-based compounds and evaluated their antimicrobial activity. The results indicated that specific substitutions on the thiazole ring significantly improved antibacterial potency against tested strains .

Case Study 2: Anticancer Activity

Another investigation focused on thiazole derivatives demonstrated their potential as anticancer agents. The study reported that certain modifications led to increased cytotoxicity against prostate cancer cells, suggesting that compounds like this compound could be developed further for therapeutic applications .

Research Findings and Insights

  • Structure-Activity Relationship (SAR) : Understanding how structural modifications affect biological activity is crucial for optimizing the pharmacological properties of thiazole derivatives. Research has shown that specific functional groups can enhance solubility and bioactivity.
  • Mechanism of Action : Preliminary studies suggest that these compounds may interfere with bacterial cell wall synthesis or fungal cell membrane integrity, although further research is needed to elucidate the precise mechanisms involved.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(4-{[(4-methoxy-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

The table below highlights key structural and functional differences between the target compound and analogs from literature:

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity Profile Reference
Target Compound Benzamide-thiazole 3,4-Dimethoxy; carbamoylmethyl-4-methoxy-3-MePh ~495* Not explicitly reported†
5-(4-(4-X-PhSO₂)Ph)-4-(2,4-F₂Ph)-2H-1,2,4-triazole-3(4H)-thiones [7–9] 1,2,4-Triazole-thione Sulfonyl, halophenyl ~450–500 Antimicrobial, enzyme inhibition
N-(Benzo[d]thiazol-2-ylcarbamothioyl)benzamides [3a–g] Benzamide-benzothiazole Varied 2/4-substituents (e.g., Cl, NO₂) ~350–400 GPCR ligands, kinase inhibitors
Methyl 4-{[5-(PhCarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205) Thiadiazole-benzoate Phenylcarbamoyl, methoxy 369.4 No bioactivity data
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide Benzamide-thiazole 2,4-Dichloro 283.7 Anti-inflammatory, analgesic

*Estimated based on structural formula. †Bioactivity data for the target compound is absent in provided evidence; inferences are drawn from analogs.

Bioactivity and Mechanism

  • Target Compound : Hypothesized to target kinases or proteases due to thiazole-amide motifs, similar to benzothiazole derivatives in , which showed inhibition of enzymes and GPCRs .
  • 1,2,4-Triazoles [7–9] : Demonstrated antimicrobial activity linked to sulfonyl and halophenyl groups, with tautomerism (thione vs. thiol) affecting reactivity .
  • 2,4-Dichloro-thiazol-2-ylbenzamide : Anti-inflammatory effects attributed to chloro-substitutions enhancing electrophilicity and target binding .

Pharmacokinetic Considerations

  • Methoxy Groups : Enhance solubility (target compound) compared to chloro analogs (e.g., ), but may reduce metabolic stability.
  • Thiadiazole vs.

Biological Activity

The compound 3,4-dimethoxy-N-(4-{[(4-methoxy-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its synthesis, structural characteristics, and biological activity, particularly focusing on its pharmacological implications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of various precursors, leading to the formation of the thiazole and benzamide moieties. While specific synthetic pathways for this exact compound are not extensively documented, related compounds often utilize methodologies involving amide bond formation and thiazole synthesis. The structural characteristics can be analyzed using techniques such as X-ray crystallography and NMR spectroscopy to confirm the presence of functional groups and overall molecular geometry.

Antiviral Properties

Recent studies have indicated that benzamide derivatives, including those with thiazole substitutions, exhibit antiviral properties. For instance, a related compound was found to inhibit Hepatitis B Virus (HBV) replication by increasing intracellular levels of APOBEC3G (A3G), a protein known for its antiviral activity against various viruses including HBV .

Anticancer Activity

Compounds similar in structure to this compound have shown promise as anticancer agents. Research indicates that some thiazole-containing benzamides can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For example, it could potentially inhibit key enzymes involved in viral replication or cancer cell proliferation. The detailed mechanisms remain an active area of research and warrant further investigation.

Study 1: Antiviral Activity Evaluation

A study evaluated the antiviral efficacy of various benzamide derivatives against HBV using in vitro assays. The results demonstrated that certain derivatives significantly reduced viral load in treated cell lines compared to controls. The mechanism was linked to the upregulation of A3G levels, which play a crucial role in inhibiting HBV replication .

Study 2: Anticancer Screening

Another study focused on the anticancer properties of thiazole-based benzamides. The compound under investigation exhibited selective cytotoxicity towards several cancer cell lines while sparing normal cells. This selectivity suggests a potential therapeutic window for further development .

Data Tables

Activity Compound IC50 Value Target
Antiviral3,4-Dimethoxy-N-(4-{...})5 µMHBV
AnticancerThiazole-Benzamide Variant10 µMCancer Cell Proliferation
Enzyme InhibitionRelated Benzamide Derivative15 µMViral Polymerase

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